Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
Description
Structural Characteristics and Nomenclature
The molecular structure of this compound is characterized by a positively charged benzoxazolium core balanced by an intramolecular sulfonate anion, creating a zwitterionic system. The compound possesses the molecular formula C17H17NO4S with a molecular weight of 331.4 grams per mole. The Chemical Abstracts Service registry number for this compound is 66142-15-2, providing a unique identifier for this specific structural arrangement.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the benzoxazolium core is substituted at the 2-position with a methyl group, at the 5-position with a phenyl ring, and at the 3-position with a three-carbon sulfopropyl chain terminated by a sulfonic acid group. The term "inner salt" indicates the zwitterionic nature of the molecule, where the positive charge on the nitrogen atom of the benzoxazolium ring is internally balanced by the negative charge of the deprotonated sulfonic acid group.
The three-dimensional structure reveals important conformational characteristics that influence the compound's behavior in various environments. The benzoxazole ring system maintains planarity due to aromatic conjugation, while the phenyl substituent at the 5-position can adopt various orientations relative to the heterocyclic core. The sulfopropyl chain at the 3-position provides flexibility, allowing the molecule to adopt conformations that optimize intramolecular and intermolecular interactions. Computational studies of related benzoxazolium compounds have shown that the sulfonate group can participate in multiple hydrogen bonding interactions, significantly affecting the overall molecular behavior.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C17H17NO4S |
| Molecular Weight | 331.4 g/mol |
| Chemical Abstracts Service Number | 66142-15-2 |
| Melting Point | 286-288°C |
| LogP | 3.71180 |
Historical Development and Discovery
The development of this compound emerged from broader research into quaternary salts of heterocyclic compounds during the mid-to-late 20th century. Patent literature from the 1980s reveals systematic approaches to synthesizing sulfoalkyl quaternary salts of nitrogen-containing heterocycles, including benzoxazole derivatives. These early synthetic efforts were motivated by the potential applications of such compounds in photographic chemistry and as intermediates for dye synthesis.
The synthetic methodology for preparing this compound was first described in patent documentation that outlined general procedures for quaternizing benzoxazole derivatives with hydroxyalkane sulfonic acids. The specific preparation of 2-methyl-5-phenyl-3-(3-sulfopropyl)-benzoxazolium hydroxide, inner salt was achieved through the reaction of 2-methyl-5-phenyl-benzoxazole with 3-hydroxy-1-propane sulfonic acid under elevated temperature conditions. This synthetic approach represented a significant advancement in the field, as it provided a direct route to zwitterionic benzoxazolium compounds without the need for separate quaternization and anion exchange steps.
Historical research into benzoxazole chemistry has shown that the introduction of phenyl substituents at the 5-position significantly enhances the photophysical properties of these compounds. The combination of this structural feature with the ionic character imparted by the sulfopropyl substituent created compounds with unique properties that bridge the gap between traditional organic molecules and ionic materials. Early investigations into the spectroscopic properties of these compounds revealed their potential for applications requiring specific photophysical characteristics.
The evolution of synthetic methodologies has continued to refine the preparation of benzoxazolium compounds. Modern approaches emphasize improved yield and purity, with careful attention to reaction conditions that minimize side product formation. The development of these synthetic protocols has been crucial for enabling detailed studies of the compound's properties and potential applications in advanced materials.
Significance in Supramolecular and Materials Chemistry
The significance of this compound in supramolecular and materials chemistry stems from its unique combination of aromatic, ionic, and hydrogen bonding functionalities. Research into related benzoxazole derivatives has demonstrated that these structural features enable sophisticated intermolecular interactions that can be exploited for the design of functional materials.
Studies of benzoxazole-substituted systems have revealed that hydrogen bonding interactions, particularly those involving imidazolyl-NH groups, can dramatically influence supramolecular assembly patterns. While the specific compound under discussion lacks such NH groups, the sulfonic acid functionality provides alternative hydrogen bonding sites that can participate in similar intermolecular interactions. The zwitterionic nature of the molecule creates opportunities for both electrostatic and hydrogen bonding interactions, leading to complex supramolecular behavior.
The photophysical properties of benzoxazole derivatives have been extensively studied, with particular attention to their fluorescence characteristics and potential for solid-state photoreactivity. Compounds containing pyridylvinyl benzoxazole units have shown remarkable photophysical properties, including large Stokes shifts and strong emission spectra. These findings suggest that the phenyl-substituted benzoxazolium compound may exhibit similar photophysical behavior, making it potentially valuable for applications in optoelectronic devices or fluorescent materials.
Recent research has highlighted the potential of benzoxazole-linked polymers for gas storage and separation applications. The incorporation of nitrogen, sulfur, and oxygen heteroatoms into porous frameworks has been shown to enhance carbon dioxide binding affinity and selectivity. The benzoxazolium compound's structural features suggest it could serve as a building block for similar advanced materials, particularly given its ionic character and multiple heteroatom functionalities.
| Application Area | Key Properties | Research Status |
|---|---|---|
| Supramolecular Assembly | Zwitterionic character, hydrogen bonding capability | Active research area |
| Photophysical Materials | Aromatic conjugation, potential fluorescence | Under investigation |
| Gas Separation | Multiple heteroatoms, ionic functionality | Promising preliminary results |
| Optoelectronic Devices | Conjugated system, ionic character | Emerging applications |
The compound's significance extends to its potential role in understanding fundamental aspects of molecular recognition and self-assembly processes. The combination of hydrophobic aromatic regions and hydrophilic ionic functionality creates amphiphilic character that can drive the formation of organized structures in solution and solid state. This behavior is particularly relevant for applications in areas such as drug delivery, where controlled assembly and disassembly of molecular structures are crucial for functionality.
Properties
IUPAC Name |
3-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-18(10-5-11-23(19,20)21)16-12-15(8-9-17(16)22-13)14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMBQSTXNOURJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4070407 | |
| Record name | Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4070407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66142-15-2 | |
| Record name | 2-Methyl-5-phenyl-3-(3-sulfopropyl)benzoxazolium inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66142-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt | |
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| Record name | Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
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| Record name | 2-methyl-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium | |
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Preparation Methods
Starting Materials and Reagents
- 2-Methylbenzoxazole derivatives : These provide the heterocyclic core.
- 3-Bromopropane-1-sulfonate or 1,4-butansultone : Common sulfonate group donors.
- Bases : Sodium acetate, potassium carbonate, sodium hydroxide, or organic amines such as triethylamine or piperidine.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or aqueous media, depending on reaction step.
Synthetic Steps
Preparation of Benzoxazolium Core with Phenyl Substitution
The phenyl group at position 5 can be introduced via electrophilic aromatic substitution or by starting with a suitably substituted benzoxazole precursor.
Alkylation with Sulfonate-Containing Side Chain
The 3-(3-sulfopropyl) side chain is introduced by alkylation of the nitrogen atom of the benzoxazole ring using reagents such as 1,4-butansultone or 3-bromopropane-1-sulfonate under basic conditions.
-
The reaction proceeds to form the inner salt structure where the positively charged nitrogen of benzoxazolium is balanced by the negatively charged sulfonate group on the propyl side chain.
Reaction Conditions
- Temperature: The reaction is typically carried out at ambient temperature (15–35°C), which is advantageous over prior art requiring elevated temperatures (up to 85°C).
- Base: Sodium acetate is often preferred for its mildness and effectiveness in promoting alkylation without side reactions.
- Reaction Time: Varies from several hours to overnight to ensure complete conversion.
- Agitation: Stirring is essential for homogeneous mixing and reaction progression.
Reaction Monitoring and Purification
- Monitoring : Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and completion.
- Quenching : The reaction is quenched by adding a counter-solvent that precipitates the product.
- Isolation : The inner salt is isolated by filtration of the precipitate.
- Purification : Recrystallization and chromatographic techniques (e.g., silica gel column chromatography) are employed to obtain pure product.
Representative Example from Patent Literature
Research Findings and Analysis
- The mild reaction conditions (room temperature, mild bases) reduce side reactions and improve yield and purity compared to traditional methods requiring heating.
- The use of sodium acetate as base is particularly effective in promoting the alkylation step without decomposing sensitive intermediates.
- The inner salt nature of the product imparts good water solubility, facilitating purification and potential biological applications.
- UV-Vis and IR spectroscopy confirm the structure and purity of the compound. UV absorptions are recorded using WPA Lightwave II UV/Visible spectrophotometer; IR spectra obtained by Specac ATR with He Ne laser.
- The reaction can be adapted to batch or continuous-flow processes for scalability.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core Compound | 2-methyl-5-phenylbenzoxazole |
| Sulfonate Source | 1,4-butansultone or 3-bromopropane-1-sulfonate |
| Base | Sodium acetate (preferred), triethylamine, piperidine, K2CO3 |
| Solvent | Polar aprotic solvents or aqueous mixtures |
| Temperature Range | 15–35 °C (ambient) |
| Reaction Time | 6–24 hours |
| Monitoring Techniques | TLC, HPLC |
| Isolation Method | Precipitation by counter-solvent, filtration |
| Purification | Recrystallization, chromatography |
| Melting Point | 197–199 °C |
Chemical Reactions Analysis
Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The sulfopropyl side chain plays a crucial role in enhancing the compound’s solubility and binding affinity to the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoxazolium Core
Position 5 Substituents
Sulfonate Chain Length
Heterocyclic Core Modifications
Benzoxazolium vs. Benzothiazolium Derivatives
Spectral and Physicochemical Properties
- Collision Cross-Section (CCS) :
- LogP Values :
- The dimethyl-sulfopropyl variant (CAS 274-698-2) has an XLogP3 of 1.8, indicating moderate lipophilicity, while the phenyl-substituted target compound is more hydrophilic due to the aromatic group .
Biological Activity
Benzoxazolium compounds, particularly derivatives such as Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt , have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The compound this compound is characterized by a benzoxazole ring structure with a sulfopropyl side chain. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that benzoxazolium derivatives exhibit significant antimicrobial properties. A study involving various benzoxazole derivatives revealed that they possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited effects on Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Benzoxazolium Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 50 µg/mL |
| Compound 2 | Escherichia coli | >100 µg/mL |
| Compound 3 | Candida albicans | 25 µg/mL |
The data indicates that certain derivatives maintain lower MIC values against specific pathogens, suggesting their potential as therapeutic agents.
Anticancer Activity
The anticancer potential of benzoxazolium compounds has been explored in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
Case Study: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of benzoxazolium derivatives revealed that some compounds selectively induce apoptosis in cancer cells while sparing normal cells. For instance, compounds exhibiting electron-donating substituents showed enhanced activity against breast cancer cells compared to their electron-withdrawing counterparts .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 10 |
| Compound C | PC3 | 20 |
This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%, highlighting the efficacy of these compounds in targeting cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazolium derivatives. The presence of specific functional groups significantly influences their antimicrobial and anticancer properties. For example, modifications at the phenyl position have been shown to alter the activity spectrum against various pathogens and cancer cells .
Q & A
Q. What are the recommended methods for synthesizing and characterizing this compound?
Answer:
- Synthesis : The compound can be synthesized via quaternization of a benzoxazole precursor with 3-sulfopropyl reagents. For example, alkylation of 2-methyl-5-phenylbenzoxazole with 1,3-propanesultone under anhydrous conditions yields the sulfopropyl-substituted benzoxazolium inner salt. Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted starting materials .
- Characterization :
Q. Which analytical techniques are optimal for detecting this compound in complex matrices?
Answer:
- Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges for environmental or biological samples. Conditioning with methanol/water (pH 2–3) improves recovery rates by enhancing ionic interactions with the sulfonate group .
- Chromatography :
Advanced Research Questions
Q. How does the compound’s stability vary under extreme pH and temperature conditions?
Answer:
- pH Stability : The sulfonate group confers stability in acidic conditions (pH 2–6), but alkaline conditions (pH > 10) may hydrolyze the benzoxazolium ring. Monitor degradation via UV-Vis spectral shifts (λmax 320 nm → 290 nm) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C. For short-term storage, keep at −20°C in amber vials to prevent photodegradation .
Q. What strategies resolve spectral contradictions in structural elucidation?
Answer:
Q. How can mechanistic studies elucidate its fluorescence properties?
Answer:
- Fluorescence Quenching : Titrate the compound with metal ions (e.g., Cu²⁺) in aqueous solution. A Stern-Volmer plot (I₀/I vs. [Cu²⁺]) quantifies quenching efficiency, revealing electron-deficient sites on the benzoxazolium core .
- TD-DFT Calculations : Simulate excited-state transitions to correlate emission spectra (λem ~450 nm) with electronic configurations of the conjugated π-system .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
